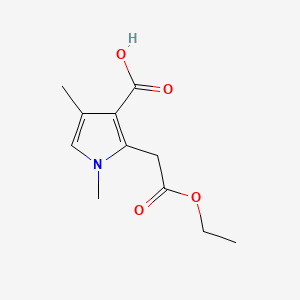

Ethyl 3-carboxy-1,4-dimethyl-1H-pyrrole-2-acetate

Description

Ethyl 3-carboxy-1,4-dimethyl-1H-pyrrole-2-acetate (CAS: 33369-46-9) is a pyrrole-based carboxylic acid ester. It serves as a critical intermediate in synthesizing zomepirac sodium, a non-steroidal anti-inflammatory drug (NSAID) . Key properties include:

- Molecular formula: C₁₁H₁₅NO₄

- Molecular weight: 225.24 g/mol

- Physical state: Crystalline solid

- Density: 1.19 g/cm³

- Boiling point: 360.8°C (at 760 mmHg)

Its structure features a pyrrole ring with methyl groups at positions 1 and 4, a carboxy group at position 3, and an ethyl acetate moiety at position 2. This configuration influences its reactivity, solubility, and pharmacological applications.

Properties

IUPAC Name |

2-(2-ethoxy-2-oxoethyl)-1,4-dimethylpyrrole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-4-16-9(13)5-8-10(11(14)15)7(2)6-12(8)3/h6H,4-5H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVNJDVHARWCERO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C(=CN1C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30186987 | |

| Record name | Ethyl 3-carboxy-1,4-dimethyl-1H-pyrrole-2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33369-46-9 | |

| Record name | 2-Ethyl 3-carboxy-1,4-dimethyl-1H-pyrrole-2-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33369-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-carboxy-1,4-dimethyl-1H-pyrrole-2-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033369469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-carboxy-1,4-dimethyl-1H-pyrrole-2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-carboxy-1,4-dimethyl-1H-pyrrole-2-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Scheme and Starting Materials

The most authoritative and detailed preparation method is described in the United States patent US4363918A, which outlines a condensation reaction to synthesize 1-alkyl-3-carboxy-1H-pyrrole-2-acetic acids, including the 1,4-dimethyl derivative relevant here.

- Starting Materials:

- 3-Oxo-pentanedioic acid (also known as acetylsuccinic acid)

- A primary amine, specifically 1,4-dimethylamine or its equivalent to introduce methyl groups at nitrogen and C-4 positions

- Ethyl acetate moiety introduced via esterification or through the use of ethyl-substituted intermediates

Reaction Conditions

- The condensation is performed in an aqueous medium.

- The reaction temperature is maintained significantly below room temperature, preferably at or below 0°C to prevent decomposition of sensitive intermediates.

- The amine is added slowly to a cooled aqueous solution of 3-oxo-pentanedioic acid.

- The reaction mixture is stirred and maintained at low temperature throughout the process.

Isolation and Purification

- After completion, the reaction mixture is poured onto a mixture of ice and concentrated hydrochloric acid (10.5 N).

- Stirring continues for 20 minutes to precipitate the product.

- The solid product is filtered, washed, and dried under vacuum at 50°C over calcium chloride.

- The yield reported is approximately 85%, which is significantly higher compared to older methods (40-50%).

Advantages of This Method

| Aspect | Description |

|---|---|

| Yield | High yield (~85%) compared to earlier methods (40-50%) |

| Purity | High purity product without difficult-to-remove alkylamide side products |

| Cost-effectiveness | Uses less expensive 3-oxo-pentanedioic acid instead of di-ester intermediates |

| Simplicity | Eliminates one hydrolysis step, reducing complexity |

| Temperature Control | Low temperature prevents decomposition, ensuring better product integrity |

Comparative Analysis of Preparation Methods

Mechanistic Insights

The preparation involves a condensation reaction where the amine attacks the keto group of 3-oxo-pentanedioic acid, leading to cyclization and formation of the pyrrole ring. The carboxylic acid and ethyl acetate functionalities are retained or introduced through controlled reaction and esterification steps.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Reaction Medium | Aqueous |

| Temperature Range | ≤ 0°C (preferably 0°C or lower) |

| Reaction Time | Not explicitly stated; typically hours |

| Isolation Method | Acidification with HCl and ice, filtration |

| Drying Conditions | Vacuum drying at 50°C over CaCl2 |

| Product Purity | High, minimal side products |

| Yield | ~85% |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-carboxy-1,4-dimethyl-1H-pyrrole-2-acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Analytical Techniques

High-Performance Liquid Chromatography (HPLC) : Ethyl 3-carboxy-1,4-dimethyl-1H-pyrrole-2-acetate can be effectively analyzed using reverse-phase HPLC. The mobile phase typically consists of acetonitrile and water, with phosphoric acid for standard applications or formic acid for mass spectrometry compatibility. This method allows for the isolation of impurities and is scalable for preparative separation .

Scientific Research Applications

This compound has several noteworthy applications in scientific research:

- Pharmacokinetics : The compound's stability and solubility make it suitable for pharmacokinetic studies, aiding in the understanding of drug absorption and metabolism .

- Organic Synthesis : It serves as an intermediate in the synthesis of various biologically active compounds, including potential pharmaceuticals targeting specific enzymes like purine nucleoside phosphorylase (PNP) inhibitors. These inhibitors are crucial in developing treatments for certain cancers and autoimmune diseases .

- Material Science : The compound's unique structural properties allow it to be explored in the development of new materials with specific electronic or optical characteristics.

Case Study 1: Synthesis of PNP Inhibitors

A study demonstrated that derivatives of this compound could be synthesized to create potent PNP inhibitors. These compounds showed promising results in inhibiting enzyme activity in vitro, suggesting potential therapeutic applications in cancer treatment .

Case Study 2: HPLC Method Development

A research team developed a robust HPLC method for the separation and quantification of this compound from complex mixtures. This method improved the efficiency of isolating the compound from synthetic reactions, enhancing overall yield and purity in subsequent applications .

Mechanism of Action

The mechanism of action of ethyl 3-carboxy-1,4-dimethyl-1H-pyrrole-2-acetate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes and receptors, modulating their activity and leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogs and Their Properties

The compound shares structural similarities with other pyrrole derivatives, particularly in substitution patterns and functional groups. Key analogs include:

Key Observations:

Substituent Effects: The ethyl ester (target compound) has a higher molecular weight and boiling point than its methyl ester analog due to the larger alkyl group . Zomepirac sodium, derived from the target compound, incorporates a 4-chlorobenzoyl group (C₁₈H₁₈ClNO₅), enhancing its anti-inflammatory activity but also introducing toxicity risks .

Solubility and Reactivity :

- The carboxy group at position 3 enhances water solubility in acidic or basic conditions, critical for bioavailability in drug formulations .

- Ethyl 2-methyl-1H-pyrrole-3-carboxylate lacks the carboxy group, reducing polarity and limiting pharmaceutical utility .

This compound:

- Procedure: Typically synthesized via hydrolysis of intermediates under reflux with NaOH in ethanol, followed by acidification to pH 4.0 .

- Key reagent : Ethyl acetoacetate (CAS 141-97-9), a common precursor in pyrrole synthesis .

Methyl Analog:

Analytical Characterization

- HPLC Analysis : Reverse-phase HPLC using a Newcrom R1 column effectively separates the target compound (retention time: ~7.2 min) with a mobile phase of acetonitrile/water (pH 2.5) .

- LogP Values : The target compound’s LogP (0.97) indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Biological Activity

Ethyl 3-carboxy-1,4-dimethyl-1H-pyrrole-2-acetate is a compound belonging to the pyrrole family, characterized by its unique structural and functional properties. This article aims to provide a comprehensive overview of its biological activities, mechanisms of action, and potential applications in various fields such as medicine and agriculture.

- Molecular Formula : C₁₁H₁₅N₁O₄

- Molecular Weight : 225.241 g/mol

- Density : 1.19 g/cm³

- Boiling Point : 360.8 °C

- Flash Point : 172 °C

These properties contribute to its reactivity and biological interactions.

This compound possesses functional groups that enable it to engage in biochemical reactions, potentially influencing:

- Enzyme Activity : It may act as an inhibitor or activator for specific enzymes, impacting metabolic pathways.

- Signal Transduction : The compound could modulate signaling pathways, affecting cell communication and response mechanisms.

- Gene Expression : Its interaction with DNA or RNA may alter gene expression profiles, leading to various biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown its effectiveness against:

| Pathogen Type | Activity Level |

|---|---|

| Bacteria (e.g., E. coli) | Moderate |

| Fungi (e.g., Candida spp.) | High |

| Viruses (e.g., HSV) | Low to Moderate |

The compound's mechanism involves disrupting microbial cell membranes or inhibiting essential metabolic processes.

Anticancer Potential

Recent studies have explored the anticancer effects of this compound on various cancer cell lines. Notable findings include:

- Cell Lines Tested : A-431 (epidermoid carcinoma), A-549 (lung carcinoma), MDA-MB-468 (breast cancer).

| Cell Line | IC₅₀ (μM) | Effect |

|---|---|---|

| A-431 | 0.065 | High inhibition |

| A-549 | 9.4 | Moderate inhibition |

| MDA-MB-468 | 7.0 | Significant inhibition |

The compound appears to induce apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction.

Study on Anticancer Activity

A study conducted by Li et al. (2007) evaluated the antitumor effects of this compound in human carcinoma cell lines. The results demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways.

Antimicrobial Evaluation

In another study published in the Journal of Antimicrobial Chemotherapy, researchers assessed the antimicrobial efficacy of this compound against a panel of bacteria and fungi. The results indicated that the compound exhibited potent activity against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.

Q & A

Basic Research Question

- 1H NMR : Distinct signals for the ethyl ester group (δ ~4.27 ppm, quartet) and methyl substituents (δ ~2.22 ppm, singlet) confirm substitution patterns. Aromatic protons in related analogs show downfield shifts (δ 7.00–7.57 ppm) .

- ESIMS : Molecular ion peaks (e.g., m/z 363.8 for C₁₈H₁₈ClNO₅) validate the molecular formula. Fragmentation patterns help identify functional groups, such as the loss of CO₂ (44 Da) from carboxylate moieties .

What computational chemistry approaches (e.g., DFT) are utilized to predict the reactivity and electronic properties of this compound?

Advanced Research Question

Density Functional Theory (DFT) calculates electronic chemical potential, hardness, and Fukui functions to predict nucleophilic/electrophilic sites. For pyrrole derivatives:

- Electron localization : The carboxylate group acts as an electron-withdrawing moiety, polarizing the pyrrole ring and enhancing reactivity at the α-position .

- Solvent effects : Implicit solvent models (e.g., COSMO) simulate solvation energies, critical for optimizing reaction conditions in polar aprotic solvents .

How can researchers resolve contradictions in reported synthetic yields or by-product formation during esterification steps?

Advanced Research Question

Discrepancies in yields often arise from:

- Incomplete hydrolysis : Monitor reaction progress via TLC or in-situ IR to ensure full conversion of intermediates .

- By-product formation : Use gradient HPLC to identify impurities (e.g., unreacted starting materials) and optimize stoichiometry (e.g., excess ethanol for esterification) .

- Thermal decomposition : Lower reaction temperatures (e.g., 70–80°C) and inert atmospheres (N₂/Ar) prevent degradation of heat-sensitive intermediates .

What strategies optimize the purification of this compound from complex reaction mixtures?

Advanced Research Question

- Recrystallization : Use acetonitrile/water (9:1) for high recovery (>90%) and purity. Slow cooling (1°C/min) enhances crystal formation .

- Chromatography : Reverse-phase C18 columns with methanol/water eluents separate polar by-products .

- Distillation : Molecular distillation under vacuum (0.05 mmHg) isolates volatile impurities while preserving product integrity .

What are the challenges in scaling up the synthesis of this compound from laboratory to pilot-scale, and how are they addressed?

Advanced Research Question

- Heat transfer : Exothermic hydrolysis steps require jacketed reactors with precise temperature control (±2°C) to avoid runaway reactions .

- Solvent recovery : Implement fractional distillation systems to recycle ethanol, reducing waste and costs .

- Process monitoring : In-line PAT (Process Analytical Technology) tools, such as Raman spectroscopy, track reaction progression in real-time .

How does the choice of solvent and catalyst affect the kinetics of the acylation reactions in synthesizing this compound?

Advanced Research Question

- Solvent polarity : Polar aprotic solvents (e.g., DMF) accelerate acylation by stabilizing transition states, while ethers (e.g., THF) favor slower, controlled reactions .

- Acid catalysts : HCl in ethanol protonates carbonyl groups, increasing electrophilicity of the acylating agent. Alternatives like H₂SO₄ may cause sulfonation side reactions .

- Kinetic studies : Pseudo-first-order rate constants (k) derived from UV-Vis spectroscopy reveal optimal catalyst concentrations (e.g., 0.5–1.0 M HCl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.